1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound belonging to the pyrazolo[3,4-d]pyrimidin-4-one family
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the 2,4-dimethylphenyl and 3-methylphenylmethyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like sodium hydride or lithium diisopropylamide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and controlled temperatures (e.g., room temperature to reflux). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. It can be used as a lead compound for the development of new drugs targeting specific diseases.
Agriculture: Derivatives of this compound have been studied for their fungicidal and herbicidal properties, making them useful in crop protection.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidin-4-one family, such as:
- 1-(3,4-Dimethylphenyl)-N-[(furan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and advantages in certain applications .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-14-5-4-6-17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-8-7-15(2)9-16(19)3/h4-11,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPOXVJRRSXYFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=C(C=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.